![molecular formula C21H19N5OS2 B2511440 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1206989-77-6](/img/structure/B2511440.png)
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
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Description
The compound "N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide" is a derivative of thiazole, a heterocyclic compound that has been the focus of various studies due to its potential biological activities. Thiazole derivatives are known for their anticancer properties, as seen in the synthesis and evaluation of similar compounds such as N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides . These compounds have shown selective cytotoxicity against certain cancer cell lines, indicating their potential as anticancer agents.
Synthesis Analysis
The synthesis of thiazole derivatives typically involves the reaction of chloroacetamide precursors with mercapto derivatives. For instance, the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides was achieved by reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with various mercapto derivatives . Similarly, a series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized using an amidation reaction with EDC and HOBt in acetonitrile solvent at room temperature .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized using various spectroscopic techniques such as NMR, IR, and MS. For example, the structural elucidation of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides was performed using 1H-NMR, 13C-NMR, and LC-MS/MS spectral data . The molecular structure is crucial for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions, including interactions with DNA bases. In a study, it was found that electrons were transferred from the DNA base adenine to a thiazole derivative, treating adenine as the electron donor and the thiazole compound as the electron acceptor . This charge transfer is significant as it can influence the biological activity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as their thermodynamic properties, can be calculated and related to temperature. These properties are essential for understanding the stability and reactivity of the compounds. For instance, the thermodynamic properties of a related thiazole compound were calculated at different temperatures, providing insights into the stability of the molecule . Additionally, the cytotoxicity of these compounds against various cancer cell lines is evaluated using in vitro methods like the MTT procedure, which helps in determining their potential as anticancer agents .
Scientific Research Applications
Anticancer Activity
A significant body of research focuses on the synthesis and biological evaluation of thiadiazole derivatives for their anticancer properties. Studies have synthesized various N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide analogs, investigating their anticancer activity across different cancer cell lines. For instance, Evren et al. (2019) highlighted the synthesis of 5-methyl-4-phenyl thiazole derivatives, including compounds closely related to the specified chemical, which showed selective cytotoxicity against A549 human lung adenocarcinoma cells, indicating potential as anticancer agents Evren, L. Yurttaş, B. Eksellı, & G. Akalın-Çiftçi, 2019. Furthermore, Abu-Melha (2021) synthesized imidazothiadiazole analogs exhibiting potent cytotoxic effects against breast cancer cell lines, underscoring the promise of thiadiazole derivatives in cancer therapy Sraa Abu-Melha, 2021.
Antibacterial and Antifungal Applications
Another area of interest is the antimicrobial properties of thiadiazole derivatives. Ramalingam et al. (2019) synthesized derivatives showing significant antibacterial activity, highlighting the potential of these compounds in addressing antibiotic resistance K. Ramalingam, D. Ramesh, & B. Sreenivasulu, 2019. Additionally, compounds bearing a 1,3,4-thiadiazole moiety designed and synthesized by Tang et al. (2019) demonstrated good antiviral activities against tobacco mosaic virus (TMV) and antibacterial activities, suggesting their utility in agricultural and pharmaceutical applications Xu Tang et al., 2019.
Insecticidal Properties
The derivatives of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide have also been investigated for their insecticidal activities. Fadda et al. (2017) explored the use of these compounds against the cotton leafworm, Spodoptera littoralis, highlighting their potential as novel insecticidal agents A. Fadda et al., 2017.
properties
IUPAC Name |
2-[1-(4-methylphenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS2/c1-14-8-10-17(11-9-14)26-18(16-6-4-3-5-7-16)12-22-21(26)28-13-19(27)23-20-25-24-15(2)29-20/h3-12H,13H2,1-2H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEQTUJTVBNWOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=NN=C(S3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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